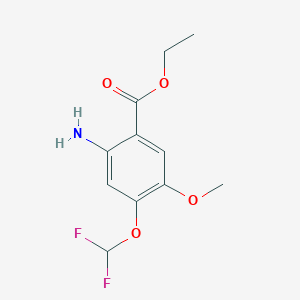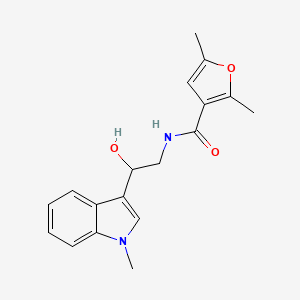
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule that contains an indole and a furan ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and furan rings, along with various functional groups including a carboxamide, a methyl group, and a hydroxyethyl group . These groups would likely confer specific physical and chemical properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and hydroxyethyl groups could enhance its solubility in polar solvents, while the aromatic indole and furan rings could enhance its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, such as the compound , have been extensively studied for their potential in treating various types of cancer. They can interact with cellular machinery and may inhibit the proliferation of cancer cells. Research has shown that indole derivatives can act as biologically active compounds for the treatment of cancer cells .
Antimicrobial Activity
The indole moiety is known to possess antimicrobial properties. This compound could be explored for its efficacy against a range of microbial infections. Indoles have been reported to show activity against microbes, which makes them candidates for developing new antimicrobial agents .
Neurological Disorders
Indole derivatives are also investigated for their role in neuroprotection and the treatment of neurological disorders. Their ability to modulate various biological pathways makes them suitable for research into neurodegenerative diseases .
Anti-inflammatory Applications
Due to their chemical structure, indole derivatives can exhibit anti-inflammatory properties. This makes them useful in the study of chronic inflammation and related disorders, potentially leading to the development of new anti-inflammatory drugs .
Antiviral Agents
Some indole derivatives have shown promising results as antiviral agents. They have been prepared and reported to inhibit viral activity, including influenza A and Coxsackie B4 virus, which suggests potential applications in antiviral drug development .
Antidiabetic Effects
Indole compounds have been associated with antidiabetic effects. Their role in modulating insulin secretion or glucose metabolism could be a significant area of research, contributing to the treatment of diabetes .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-8-14(12(2)23-11)18(22)19-9-17(21)15-10-20(3)16-7-5-4-6-13(15)16/h4-8,10,17,21H,9H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNKIUQXEHTNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2360821.png)
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2360822.png)

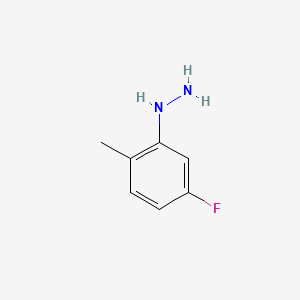
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2360829.png)
![4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2360831.png)

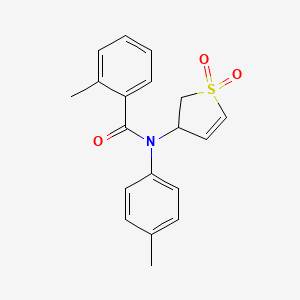
![N-(5-chloro-2-methylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2360836.png)
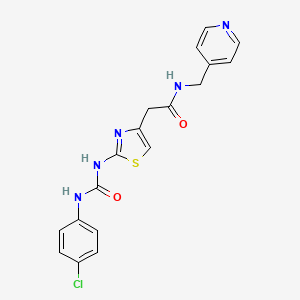
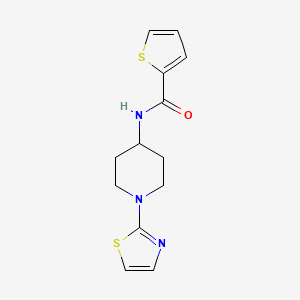
![4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2360842.png)
